2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the nitrophenyl and oxoethyl groups. Common reagents used in these reactions include bromine, methyl iodide, and various catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. Industrial methods may also involve continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines, altering the compound’s properties.
Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in therapeutic or biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-3-methylquinoline-4-carboxylate
- 2-(3-Nitrophenyl)-2-oxoethyl 3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate
- 2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate
Uniqueness
Compared to similar compounds, 2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate stands out due to its unique combination of functional groups. This uniqueness may confer specific biological activities or chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H19BrN2O5 |
---|---|
Molecular Weight |
519.3 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H19BrN2O5/c1-15-6-8-17(9-7-15)25-16(2)24(21-13-19(27)10-11-22(21)28-25)26(31)34-14-23(30)18-4-3-5-20(12-18)29(32)33/h3-13H,14H2,1-2H3 |
InChI Key |
DCSAJOJZIWUZQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2C)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.